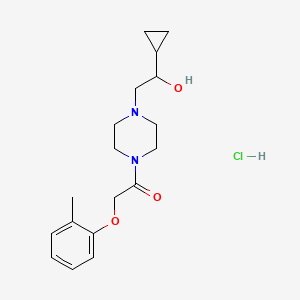
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O3 and its molecular weight is 354.88. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity : A study by Yurttaş et al. (2014) synthesized and investigated a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, similar to the compound . The study found that some of these compounds showed promising antiproliferative activities against MCF-7 breast cancer cells, suggesting potential applications in cancer treatment (Yurttaş et al., 2014).
Electrochemical Synthesis : Nematollahi and Amani (2011) explored the electrochemical synthesis of new phenylpiperazine derivatives. This approach could be relevant for synthesizing variations of the compound , indicating its application in innovative synthesis methods (Nematollahi & Amani, 2011).
Anticancer and Antituberculosis Studies : Research by Mallikarjuna et al. (2014) focused on synthesizing derivatives of a compound similar to the one mentioned, which showed significant anticancer and antituberculosis activities. This indicates the potential for developing new therapeutics based on such compounds (Mallikarjuna et al., 2014).
Antimicrobial Activity : Tomar et al. (2007) synthesized chalcones containing a piperazine moiety and evaluated them for antimicrobial activity. Some derivatives showed potential against bacteria like Staphylococcus aureus and Escherichia coli, suggesting the antimicrobial application of similar compounds (Tomar et al., 2007).
Enzyme Inhibitory Activities : A study by Mermer et al. (2018) synthesized 1,2,4-Triazole derivatives containing a piperazine nucleus and examined their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. This demonstrates the compound's potential role in enzyme inhibition and treatment of related disorders (Mermer et al., 2018).
Antibacterial and Antifungal Activities : Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, finding that they exhibited moderate to significant antibacterial and antifungal activities, indicating potential in antimicrobial treatments (Gan et al., 2010).
Antidepressant Metabolism Study : Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant compound related to piperazine. Understanding the metabolic pathways of such compounds is crucial for drug development and safety (Hvenegaard et al., 2012).
Antifungal Activity of Metal Complexes : Research by Raj and Patel (2015) focused on preparing novel metal complexes of a ligand similar to the compound and evaluating their antifungal activity. This suggests potential applications in developing antifungal agents (Raj & Patel, 2015).
Eigenschaften
IUPAC Name |
1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-14-4-2-3-5-17(14)23-13-18(22)20-10-8-19(9-11-20)12-16(21)15-6-7-15;/h2-5,15-16,21H,6-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGWXCBUXHFMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

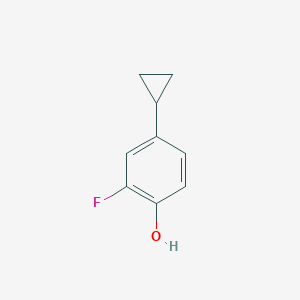
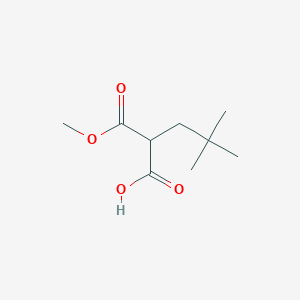


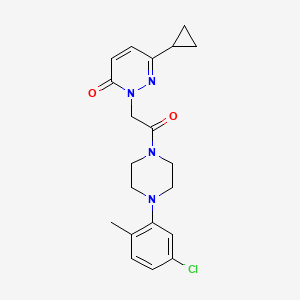
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2590747.png)
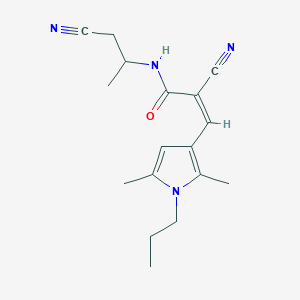
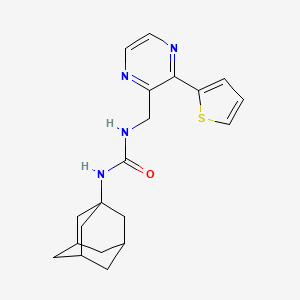
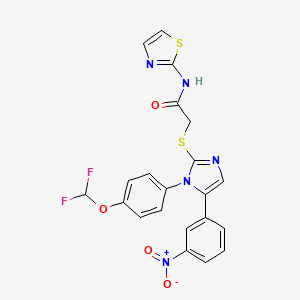
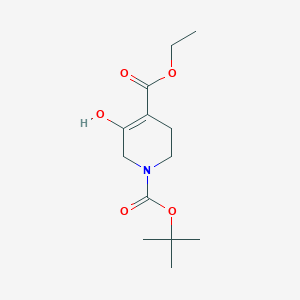
![Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2590754.png)
![[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate](/img/structure/B2590755.png)
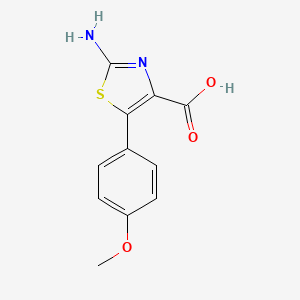
![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2590757.png)